3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15673754
InChI: InChI=1S/C18H12FN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22)
SMILES:
Molecular Formula: C18H12FN5O2
Molecular Weight: 349.3 g/mol

3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15673754

Molecular Formula: C18H12FN5O2

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C18H12FN5O2
Molecular Weight 349.3 g/mol
IUPAC Name 3-(4-fluorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H12FN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22)
Standard InChI Key MPHARLRIAAOLRH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Introduction

The compound 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic molecule that integrates several pharmacologically significant moieties, including a fluorophenyl group, an indole core, and a pyrazole ring. This compound has gained attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research, due to its unique structural properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Achieved through cyclization reactions using hydrazines and diketones.

  • Introduction of the Fluorophenyl Group: Via nucleophilic aromatic substitution or coupling reactions.

  • Coupling with Indole Derivatives: The ketoindole group is introduced through condensation reactions.

These steps are optimized to ensure high yield and purity.

Anticancer Potential

Preliminary studies suggest that 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer activity:

  • It inhibits cell proliferation in various cancer cell lines, potentially through interaction with DNA or inhibition of key enzymes.

  • The indole moiety is known to interfere with cancer cell signaling pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • The pyrazole ring has been associated with activity against bacterial and fungal strains.

  • Fluorophenyl groups enhance membrane permeability, improving efficacy against resistant strains.

Mechanism of Action

  • Enzyme Inhibition: Interaction with enzymes critical for cell survival (e.g., kinases or reductases).

  • DNA Binding: Potential intercalation between DNA bases, disrupting replication and transcription.

  • Receptor Modulation: Binding to specific receptors involved in cancer progression or microbial survival.

Challenges and Future Directions

While promising, challenges remain:

  • Limited Experimental Data: Further in vitro and in vivo studies are required to confirm biological activities.

  • Optimization of Synthesis: Current methods need refinement for industrial-scale production.

  • Target Validation: Identifying precise molecular targets will be crucial for drug development.

Future research should focus on detailed pharmacological profiling and clinical trials to explore its full potential.

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